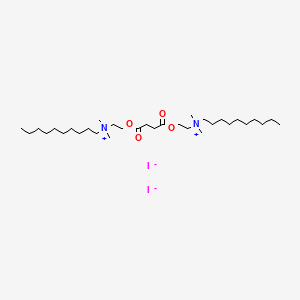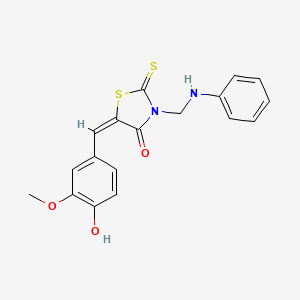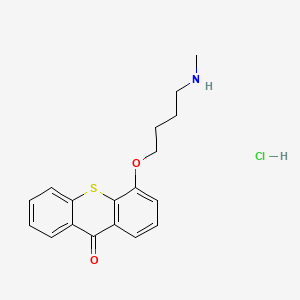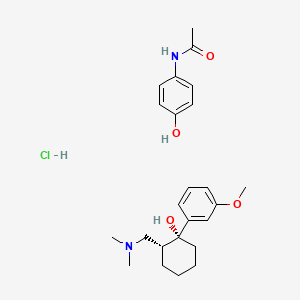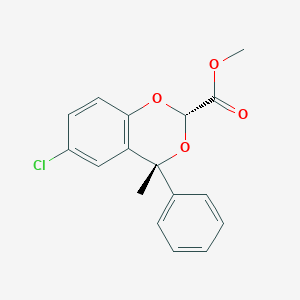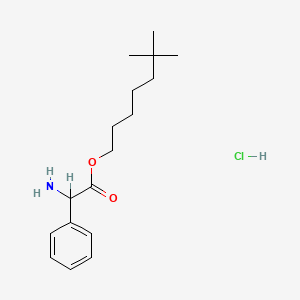
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycines. Phenylglycines are non-proteinogenic amino acids that have a phenyl group attached to the alpha carbon of glycine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-2-Phenylglycine with 6,6-dimethylheptyl alcohol in the presence of a suitable acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenylglycine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phenylglycine derivatives with oxidized phenyl groups.
Reduction: Alcohol derivatives of DL-2-Phenylglycine 6,6-dimethylheptyl ester.
Substitution: Various substituted phenylglycine esters depending on the nucleophile used.
Applications De Recherche Scientifique
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride involves its interaction with specific molecular targets. The phenylglycine moiety can interact with enzymes and receptors, modulating their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-2-Phenylglycine: The parent compound without the ester group.
4-Hydroxyphenylglycine: A hydroxylated derivative of phenylglycine.
3,5-Dihydroxyphenylglycine: A dihydroxylated derivative of phenylglycine.
Uniqueness
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride is unique due to the presence of the 6,6-dimethylheptyl ester group, which imparts distinct physicochemical properties. This modification can enhance the compound’s solubility, stability, and bioavailability, making it more suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
87252-88-8 |
|---|---|
Formule moléculaire |
C17H28ClNO2 |
Poids moléculaire |
313.9 g/mol |
Nom IUPAC |
6,6-dimethylheptyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)12-8-5-9-13-20-16(19)15(18)14-10-6-4-7-11-14;/h4,6-7,10-11,15H,5,8-9,12-13,18H2,1-3H3;1H |
Clé InChI |
XVNHHKLFEROESP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


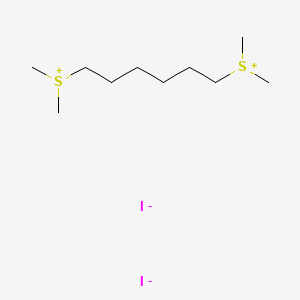
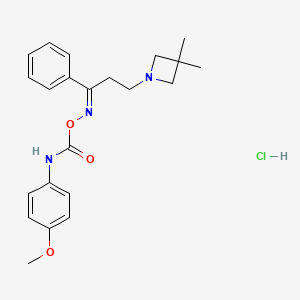
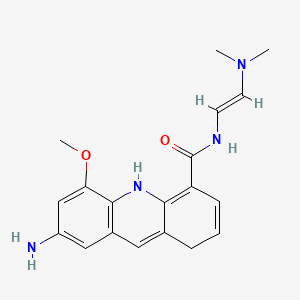
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)


